molecular formula C16H15NO5 B11176502 2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxyphenyl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11176502
M. Wt: 301.29 g/mol
InChI Key: CPVNNPVWMSQGBT-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole ring and a methoxyphenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves the reaction of 2H-1,3-benzodioxole-5-ol with 4-methoxyphenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole ring and methoxyphenyl group enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-METHOXYPHENYL)ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C16H15NO5/c1-19-12-4-2-11(3-5-12)17-16(18)9-20-13-6-7-14-15(8-13)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18)

InChI Key

CPVNNPVWMSQGBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OCO3

solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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